(S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone is a compound that features both an imidazole and a pyrrolidine ring. These heterocyclic structures are significant in medicinal chemistry due to their biological activity and ability to interact with various biological targets. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable molecule in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone typically involves the construction of the pyrrolidine and imidazole rings followed by their subsequent coupling. One common method involves the use of starting materials such as 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester and 1H-imidazole. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the rings .
Scientific Research Applications
(S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The pyrrolidine ring can interact with various proteins, influencing their activity and function. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: Another compound with a pyrrolidine ring, known for its biological activity.
Imidazo[1,2-a]pyridine: A compound with an imidazole ring, used in pharmaceutical applications.
Uniqueness
(S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone is unique due to the combination of both imidazole and pyrrolidine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to compounds with only one of these rings .
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
imidazol-1-yl-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C8H11N3O/c12-8(7-2-1-3-10-7)11-5-4-9-6-11/h4-7,10H,1-3H2/t7-/m0/s1 |
InChI Key |
FOHFZPREFIPMBM-ZETCQYMHSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2C=CN=C2 |
Canonical SMILES |
C1CC(NC1)C(=O)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.